4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine
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Overview
Description
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . It is known for its unique structure, which includes a bromine atom, a methoxy group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine typically involves the reaction of 4-bromo-2-methoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The purity of the final product is often enhanced through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxylic acid, and the morpholine ring can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted morpholine derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-2-methoxyphenyl)carbonyl]morpholine
- 4-[(4-Fluoro-2-methoxyphenyl)carbonyl]morpholine
- 4-[(4-Iodo-2-methoxyphenyl)carbonyl]morpholine
Uniqueness
4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULHNKYMRZEOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239291 |
Source
|
Record name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-92-3 |
Source
|
Record name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-methoxyphenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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